10-(2,4,6-Triiodophenoxy)decan-1-OL
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Overview
Description
10-(2,4,6-Triiodophenoxy)decan-1-OL is a chemical compound with the molecular formula C16H23I3O2 It is characterized by the presence of three iodine atoms attached to a phenoxy group, which is further linked to a decanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2,4,6-Triiodophenoxy)decan-1-OL typically involves the reaction of 2,4,6-triiodophenol with decan-1-ol in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-80°C) to facilitate the reaction.
Catalyst: Acidic or basic catalysts to promote the etherification process.
Solvent: Organic solvents such as toluene or dichloromethane to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
10-(2,4,6-Triiodophenoxy)decan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atoms can be reduced to form less halogenated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of 10-(2,4,6-Triiodophenoxy)decanal or 10-(2,4,6-Triiodophenoxy)decanone.
Reduction: Formation of less iodinated phenoxydecanols.
Substitution: Formation of 10-(2,4,6-triaminophenoxy)decan-1-OL or 10-(2,4,6-trithiophenoxy)decan-1-OL.
Scientific Research Applications
10-(2,4,6-Triiodophenoxy)decan-1-OL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of radiopharmaceuticals due to its iodine content.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 10-(2,4,6-Triiodophenoxy)decan-1-OL involves its interaction with molecular targets such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the iodine atoms can participate in halogen bonding. These interactions can modulate the activity of target proteins and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triiodophenol: A precursor in the synthesis of 10-(2,4,6-Triiodophenoxy)decan-1-OL.
Decan-1-ol: The alcohol component used in the synthesis.
10-(2,4,6-Tribromophenoxy)decan-1-OL: A brominated analog with similar properties but different reactivity.
Uniqueness
This compound is unique due to the presence of three iodine atoms, which impart distinct chemical and physical properties. The iodine atoms enhance the compound’s radiopacity, making it useful in medical imaging and radiopharmaceutical applications. Additionally, the phenoxy and decanol moieties provide versatility in chemical modifications and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
741265-92-9 |
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Molecular Formula |
C16H23I3O2 |
Molecular Weight |
628.07 g/mol |
IUPAC Name |
10-(2,4,6-triiodophenoxy)decan-1-ol |
InChI |
InChI=1S/C16H23I3O2/c17-13-11-14(18)16(15(19)12-13)21-10-8-6-4-2-1-3-5-7-9-20/h11-12,20H,1-10H2 |
InChI Key |
NLHUHIHUBJOIRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1I)OCCCCCCCCCCO)I)I |
Origin of Product |
United States |
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